Home > Products > Screening Compounds P111072 > 2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile
2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile - 6332-59-8

2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile

Catalog Number: EVT-13236473
CAS Number: 6332-59-8
Molecular Formula: C17H18N6
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound exhibits significant potential in various scientific fields, particularly in medicinal chemistry due to its unique structural features and biological activity.

Source

The compound can be synthesized through multi-step synthetic routes involving readily available precursors. The synthesis typically starts with hydrazine derivatives and β-ketoesters, leading to the formation of the pyrazole ring, followed by cyclization to yield the pyrazolo[3,4-d]pyrimidine core structure.

Classification

This compound is classified under heterocyclic compounds, specifically as a pyrazolo[3,4-d]pyrimidine derivative. It contains multiple functional groups, including a nitrile group and an imino group, which contribute to its chemical reactivity and biological properties.

Synthesis Analysis

Methods

The synthesis of 2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile generally involves several key steps:

  1. Formation of Pyrazole Ring: This is achieved through the condensation of hydrazine derivatives with β-ketoesters.
  2. Cyclization: The resultant product undergoes cyclization with suitable nitriles to form the pyrazolo[3,4-d]pyrimidine structure.
  3. Reaction Conditions: The reactions typically require acidic or basic catalysts and may involve elevated temperatures to facilitate cyclization.

Technical Details

The industrial production of this compound may focus on optimizing these synthetic routes to enhance yield and purity while adhering to environmentally friendly practices. Techniques such as continuous flow reactors and solvent recycling are often employed in modern synthetic chemistry to improve efficiency and reduce waste.

Molecular Structure Analysis

Structure

The molecular formula of 2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile is C17H18N6, with a molecular weight of 306.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core with a butyl group and an imino group attached at specific positions.

Data

Key structural data includes:

  • CAS Number: 6332-59-8
  • IUPAC Name: 2-(5-butyl-4-imino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile
  • InChI Key: STZJKQMYVJOMDY-UHFFFAOYSA-N
  • Canonical SMILES: CCCC(N1C=NC2=C(C1=N)C(=NN2C3=CC=CC=C3)CC#N).
Chemical Reactions Analysis

Types of Reactions

2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile can participate in several chemical reactions:

  1. Oxidation: The compound can be oxidized to generate oxo derivatives.
  2. Reduction: Reduction can convert the imino group into an amine.
  3. Substitution: Nucleophilic substitution reactions can occur at the nitrile group.

Common Reagents and Conditions

For these reactions, common reagents include:

  • Oxidation Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
  • Nucleophiles for Substitution: Amines or alcohols under acidic or basic conditions.
Mechanism of Action

The mechanism of action for 2-(5-butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile involves its interaction with specific biological targets such as enzymes or receptors. This binding alters their activity, resulting in various biological effects that depend on the target and context within the biological system being studied. Detailed pathways require further investigation into specific applications and biological systems.

Physical and Chemical Properties Analysis

Physical Properties

The compound is characterized by its solid state at room temperature and exhibits specific melting points and solubility characteristics that are typical for organic compounds of similar structure.

Chemical Properties

Chemical properties include:

  • Reactivity towards nucleophiles due to the presence of the nitrile group.
  • Stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.

Relevant data such as crystallographic parameters can provide insights into its solid-state structure and potential polymorphism .

Applications

2-(5-butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile has significant potential in scientific research, particularly in medicinal chemistry. Its unique structural features suggest applications in drug development targeting specific diseases or conditions influenced by its biological activity. Ongoing studies may explore its efficacy as an anti-cancer agent or its role in modulating enzyme activities related to metabolic pathways .

Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Role of Pyrazolo[3,4-d]pyrimidine Derivatives in Targeted Therapies

Pyrazolo[3,4-d]pyrimidine derivatives represent a privileged scaffold in kinase-targeted oncology therapeutics due to their structural mimicry of the adenine moiety of ATP. This bioisosterism enables competitive binding at the kinase ATP-binding site, facilitating selective inhibition of dysregulated signaling pathways in cancer cells [3] [9]. The scaffold's versatility is evidenced by its incorporation into clinically significant inhibitors such as ibrutinib (BTK inhibitor), sapanisertib (mTOR inhibitor), and parsaclisib (PI3Kδ inhibitor), all of which leverage the core heterocycle for hinge-region interactions [3] [5].

The strategic placement of substituents on the pyrazolo[3,4-d]pyrimidine core directly influences target specificity. For example, irreversible inhibitors like ibrutinib incorporate electrophilic warheads (e.g., α,β-unsaturated carbonyls) that form covalent bonds with cysteine residues in BTK, enhancing residence time and therapeutic efficacy against B-cell malignancies [3]. Dual inhibitors such as umbralisib further demonstrate scaffold adaptability by concurrently targeting PI3Kδ and casein kinase 1 (CK1), disrupting oncogenic synergies in lymphoma progression [3].

Table 1: Clinically Advanced Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

CompoundPrimary TargetTherapeutic IndicationDevelopment Status
IbrutinibBTKB-cell malignanciesFDA-approved
SapanisertibmTORC1/2Solid tumors, leukemiaPhase II
ParsaclisibPI3KδLymphoma, breast cancerPhase II/III
UmbralisibPI3Kδ/CK1εMarginal zone lymphomaPhase III

Significance of Substituent Engineering in Enhancing Bioactivity

Substituent engineering at the C3, C4, C5, and N1 positions of the pyrazolo[3,4-d]pyrimidine core critically modulates pharmacodynamic and pharmacokinetic properties. The compound 2-(5-butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile exemplifies this principle, featuring:

  • C5 butyl group: Enhances hydrophobic occupation of kinase hydrophobic region I, improving binding affinity [1] [6].
  • C4 imino group: Serves as a hydrogen bond donor/acceptor for conserved residues (e.g., Leu83 in CDK2), crucial for ATP-competitive inhibition [1].
  • C3 acetonitrile moiety: An electron-withdrawing group that augments electrophilicity and influences π-stacking interactions within the active site [6] [9].
  • N1 phenyl ring: Occupies hydrophobic region II, with para-substitutions (e.g., phenoxy in ibrutinib) fine-tuning selectivity profiles [3] [10].

Rational modifications significantly impact bioactivity metrics. For instance, thioglycoside derivatives (e.g., compound 14 from [1]) exhibit IC₅₀ values of 0.057 μM against CDK2/cyclin A2 – a 3.2-fold enhancement over sorafenib – attributed to hydrogen bonding via acetyloxy groups [1]. Similarly, C6 aniline substitutions in EGFR inhibitors amplify mutant (T790M) selectivity by optimizing steric complementarity with gatekeeper residues [6].

Table 2: Impact of Key Substituents on Pyrazolo[3,4-d]pyrimidine Bioactivity

Substituent PositionChemical GroupBiological EffectExample (IC₅₀)
C3AcetonitrileEnhanced electrophilicity & π-stackingTarget compound (N/A)
C4ThioglycosideAdditional H-bonding with Leu83 (CDK2)Compound 14 (0.057 μM) [1]
C6m-OH anilineSolubility & c-Src affinity (Ki = 0.24 μM)Compound 10 [2]
N14-PhenoxyphenylBTK irreversible bindingIbrutinib [3]

Historical Development of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

The evolution of pyrazolo[3,4-d]pyrimidine kinase inhibitors began with early purine mimetics PP1 and PP2 (1996), which demonstrated SRC family inhibition but lacked selectivity and pharmacokinetic robustness [2] [3]. These pioneers established the scaffold's capacity for ATP-competitive binding, catalyzing structure-based optimization campaigns focusing on:

  • Selectivity enhancement: Introduction of 3-(4-chlorophenyl) groups (e.g., Si306) reduced off-target effects by 18-fold against c-Src (IC₅₀ = 0.13 μM) while reversing paclitaxel resistance in glioblastoma [2].
  • Solubility optimization: Prodrug strategies incorporating N-methylpiperazine groups (e.g., compound 9) increased aqueous solubility 650-fold (0.01 → 6.47 μg/mL) without compromising bioactivation [2].
  • Irreversible inhibition: Ibrutinib's acrylamide warhead pioneered covalent kinase inhibition, achieving FDA approval in 2013 for chronic lymphocytic leukemia [3] [5].

Contemporary research explores polypharmacology and formulation technologies. Dual inhibitors like RP5264 (umbralisib) concurrently target PI3Kδ and CK1, while AuNPs-Si306 gold nanoparticle conjugates enhance blood-brain barrier penetration for glioblastoma therapy [2] [3]. The scaffold remains integral to >45 clinical-stage oncology candidates, underscoring its enduring medicinal chemistry value.

Table 3: Milestones in Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Development

YearCompoundInnovationClinical Impact
1996PP1/PP2First SRC inhibitorsPreclinical tool compounds
2013IbrutinibFirst irreversible BTK inhibitorFDA approval for CLL/MCL
2020SapanisertibDual mTORC1/2 inhibitionPhase II in pancreatic/breast cancers
2022Compound 14 [1]Thioglycoside-enhanced CDK2 inhibition (0.057 μM)Preclinical apoptosis induction

Properties

CAS Number

6332-59-8

Product Name

2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile

IUPAC Name

2-(5-butyl-4-imino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H18N6/c1-2-3-11-22-12-20-17-15(16(22)19)14(9-10-18)21-23(17)13-7-5-4-6-8-13/h4-8,12,19H,2-3,9,11H2,1H3

InChI Key

STZJKQMYVJOMDY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C(C1=N)C(=NN2C3=CC=CC=C3)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.